LDN209929

Description

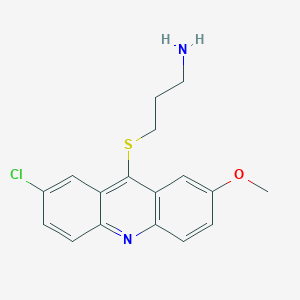

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN2OS.2HCl |

|---|---|

Molecular Weight |

405.77 |

IUPAC Name |

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine |

InChI |

InChI=1S/C17H17ClN2OS/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16/h3-6,9-10H,2,7-8,19H2,1H3 |

SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl |

Synonyms |

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of LDN-209929 (Haspin Inhibitor)

[1]

Executive Summary

LDN-209929 is a potent, small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase critical for mitotic progression.[1][2] Unlike its predecessor LDN-192960, which exhibits dual inhibition of Haspin and DYRK2, LDN-209929 was chemically optimized to achieve high selectivity for Haspin (IC50 = 55 nM ) with a 180-fold selectivity window over DYRK2.[3]

This guide details the molecular mechanism of LDN-209929, its downstream effects on the Chromosome Passenger Complex (CPC), and validated experimental protocols for confirming target engagement in cellular models.

Chemical Biology Profile

LDN-209929 is an acridine derivative designed to target the ATP-binding pocket of Haspin. Its structural optimization focused on reducing off-target activity against DYRK2, a kinase often cross-inhibited by earlier Haspin scaffolds.

Potency and Selectivity Data

| Target Kinase | IC50 Value | Selectivity Ratio | Clinical Relevance |

| Haspin (Gsg2) | 55 nM | 1.0x (Primary) | Mitotic Histone H3 phosphorylation |

| DYRK2 | 9,900 nM | ~180x | Protein stability/Proteasome regulation |

| CLK1 | > 10 µM | > 200x | Splicing regulation |

| DYRK1A | > 10 µM | > 200x | Neurodevelopment |

Key Insight: The high selectivity of LDN-209929 makes it a superior chemical probe compared to 5-Iodotubercidin (broad spectrum) or LDN-192960 (dual Haspin/DYRK2) when dissecting the specific mitotic roles of Haspin without confounding DYRK2-mediated effects.

Mechanism of Action (Molecular & Cellular)

The Haspin Signaling Axis

Haspin is an atypical kinase that is active specifically during mitosis.[3][4] Its primary physiological substrate is Histone H3 at Threonine 3 (H3T3) .[1][5]

-

Target Inhibition: LDN-209929 competes with ATP for the catalytic cleft of Haspin.

-

Loss of Phosphorylation: Inhibition prevents the phosphorylation of Histone H3 at Thr3 (H3T3ph).[3][6]

-

CPC Displacement: H3T3ph serves as the docking site for Survivin , a subunit of the Chromosome Passenger Complex (CPC). Without this mark, Survivin cannot bind to the inner centromere.

-

Aurora B Mislocalization: The CPC recruits Aurora B kinase to the centromere. LDN-209929 treatment causes Aurora B to disperse along the chromosome arms rather than concentrating at the centromere.

-

Mitotic Failure: Lack of centromeric Aurora B activity compromises the Spindle Assembly Checkpoint (SAC) and error correction machinery, leading to chromosome misalignment and mitotic arrest.

Pathway Visualization

The following diagram illustrates the cascade from Haspin inhibition to mitotic defect.

Figure 1: Mechanism of Action of LDN-209929. The inhibitor blocks Haspin-mediated H3T3 phosphorylation, preventing the recruitment of the CPC (Survivin/Aurora B) to centromeres, resulting in mitotic defects.

Experimental Validation Protocols

To scientifically validate LDN-209929 activity, researchers must demonstrate a dose-dependent reduction in H3T3ph without affecting global H3S10ph (a marker of mitosis not controlled by Haspin).

Protocol A: Immunofluorescence (Cellular Target Engagement)

This protocol quantifies the loss of the specific biomarker H3T3ph.

Materials:

-

Cell Line: HeLa or U2OS (synchronized in G2/M via Thymidine block recommended).

-

Compound: LDN-209929 (dissolved in DMSO).

-

Primary Antibodies: Anti-Histone H3 (phospho T3) [Rabbit], Anti-Aurora B [Mouse].

-

Controls: DMSO (Negative), ZM447439 (Aurora B inhibitor, Positive control for alignment defects).

Workflow:

-

Seeding: Seed cells on glass coverslips at 60% confluence.

-

Synchronization (Optional but Recommended): Treat with 2 mM Thymidine for 18 hours, release for 9 hours to enrich mitotic population.

-

Treatment: Treat cells with LDN-209929 (10 nM – 1 µM) for 1 hour prior to fixation.

-

Note: Short treatment times prevent cell death and isolate mitotic effects.

-

-

Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temp (RT).

-

Critical: Do not use methanol if preserving GFP-tagged proteins, though PFA is standard for H3T3ph.

-

-

Permeabilization: 0.5% Triton X-100 in PBS for 10 mins.

-

Blocking: 3% BSA in PBS for 30 mins.

-

Staining: Incubate primaries (1:500 dilution) overnight at 4°C. Wash 3x PBS. Incubate secondaries (AlexaFluor 488/594) for 1h at RT.

-

Analysis: Confocal microscopy.

-

Expected Result: Chromosomes should be condensed (DAPI). H3T3ph signal (usually at centromeres) should be abolished in LDN-treated cells. Aurora B should appear diffuse rather than punctate.

-

Protocol B: In Vitro Kinase Assay (Biochemical Potency)

Used to determine IC50 values.[5][7]

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[5][8]

-

Enzyme: Recombinant human Haspin (residues 470-798).

-

Substrate: Biotinylated Histone H3 peptide (residues 1-21).

-

Reaction: Mix Enzyme + Peptide + LDN-209929 + ATP in kinase buffer (50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Detection: Add Europium-labeled anti-H3T3ph antibody and APC-labeled Streptavidin.[8]

-

Readout: Measure FRET signal (Ex 337 nm / Em 665 nm). Signal decreases as inhibitor concentration increases.

Validation Workflow Diagram

Figure 2: Step-by-step validation workflow for assessing LDN-209929 efficacy in cell culture.

Comparative Analysis

Researchers often choose between LDN-209929, CHR-6494, and 5-ITu.

-

LDN-209929: Best for selectivity . Use when distinguishing Haspin effects from DYRK or CLK kinase effects is critical.

-

CHR-6494: Highly potent (IC50 ~ 2 nM) and widely used in oncology studies, but structurally distinct.

-

5-Iodotubercidin (5-ITu): An adenosine analog. Broad-spectrum kinase inhibitor.[2][9] Not recommended for specific mechanistic studies due to off-target effects on CLK2, CK1, and others.

References

-

Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[10][11] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[11]

-

Amato, A., et al. (2014). "Haspin regulates the centromeric localization of the chromosomal passenger complex and is required for proper chromosome alignment and segregation." Cell Cycle, 13(12), 1917–1929.

-

Patnaik, D., et al. (2008). "Identification of small molecule inhibitors of the mitotic kinase Haspin by high throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay." Journal of Biomolecular Screening, 13(10), 1025–1034.

-

MedChemExpress. "LDN-209929 Product Information."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Deep Dive: LDN-209929 and Functionalized Acridine Scaffolds

Executive Summary

LDN-209929 is a potent, small-molecule inhibitor belonging to the thioacridine class of chemical probes. Unlike traditional acridines, which are historically characterized as DNA intercalators, LDN-209929 is engineered for high-specificity enzymatic inhibition. It primarily targets Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) with an IC50 of ~55 nM and displays secondary activity against DYRK2 (IC50 ~9.9 µM).[1][2]

This guide deconstructs the chemical architecture of LDN-209929, elucidates its divergence from classical acridine pharmacology, and provides validated protocols for its synthesis and biological characterization.

Part 1: Chemical Architecture & SAR Analysis

Structural Decomposition

LDN-209929 represents a departure from the "flat" pharmacophore of simple acridines. Its efficacy stems from specific substituents that tune its electronic properties and steric fit within the ATP-binding pocket of the kinase.

-

Scaffold: Tricyclic Acridine core.

-

Linker: A Thioether bridge at position 9.

-

Tail: A flexible 3-aminopropyl chain.

-

Peripheral Substituents:

-

2-Chloro (Cl): Electronic modulation (electron-withdrawing) to increase lipophilicity and metabolic stability.

-

7-Methoxy (OMe): Electron-donating group, likely participating in hydrogen bonding or adjusting the pKa of the acridine nitrogen.

-

IUPAC Name: 3-((2-chloro-7-methoxyacridin-9-yl)thio)propan-1-amine[3]

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional decomposition of LDN-209929, highlighting the critical zones for kinase interaction versus DNA intercalation.

Figure 1: Structural decomposition of LDN-209929 highlighting the functionalization of the acridine core to shift activity from DNA binding to kinase inhibition.

Part 2: The Acridine Derivative Context[4]

From Intercalators to Inhibitors

Classically, acridine derivatives (e.g., proflavine, quinacrine) function as DNA intercalators. The planar tricyclic system slides between base pairs, causing frameshift mutations or inhibiting replication.

LDN-209929 modifies this paradigm. The introduction of the bulky, flexible thio-alkyl-amine side chain at position 9 creates steric hindrance that disfavors stable DNA intercalation while optimizing the molecule for the ATP-binding cleft of protein kinases.

Selectivity Profile

While many 9-substituted acridines are promiscuous, LDN-209929 achieves selectivity through the "2-chloro-7-methoxy" substitution pattern.

-

DYRK2 (IC50 = 9.9 µM): Secondary target (approx.[1] 180-fold selectivity window).[1][3]

-

DNA Binding: Significantly reduced compared to 9-aminoacridine.

Part 3: Mechanism of Action (Haspin Pathway)

Haspin is an atypical serine/threonine kinase that is critical for mitosis.[1][3] It phosphorylates Histone H3 at Threonine 3 (H3T3ph).[1] This phosphorylation event is the "beacon" that recruits the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring proper chromosome alignment and segregation.

Signaling Cascade

Inhibition of Haspin by LDN-209929 leads to:

-

Loss of H3T3 phosphorylation.

-

Failure of CPC (Aurora B kinase) to localize to centromeres.

-

Mitotic arrest or premature exit without cytokinesis.

Figure 2: Mechanistic pathway of LDN-209929. Inhibition of Haspin prevents H3T3 phosphorylation, decoupling the CPC from centromeres and inducing mitotic failure.

Part 4: Experimental Protocols

Chemical Synthesis of Thioacridines

Note: This protocol synthesizes the LDN-209929 scaffold via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

2,9-dichloro-7-methoxyacridine (Precursor)

-

3-aminopropanethiol hydrochloride[4]

-

Phenol (solvent/catalyst)

Protocol:

-

Preparation: Dissolve 2,9-dichloro-7-methoxyacridine (1.0 eq) in molten phenol at 60°C.

-

Addition: Add 3-aminopropanethiol hydrochloride (1.2 eq) slowly to the mixture.

-

Reaction: Heat the reaction mixture to 100°C for 2-4 hours. Monitor by TLC (Dichloromethane/Methanol 9:1) for the disappearance of the starting acridine.

-

Workup: Cool to room temperature. Pour the mixture into excess diethyl ether to precipitate the crude hydrochloride salt.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Ether to obtain the pure dihydrochloride salt of LDN-209929.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the diagnostic triplet of the propyl chain and the singlet of the methoxy group.

In Vitro Haspin Kinase Assay

Objective: Determine IC50 of LDN-209929.

Materials:

-

Recombinant human Haspin kinase (residues 470-798).

-

Substrate: Biotinylated Histone H3 (1-21) peptide.

-

ATP (10 µM final).

-

Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or Radiometric (

P-ATP).

Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

Compound Serial Dilution: Prepare LDN-209929 in DMSO (10-point dose response, starting at 10 µM).

-

Incubation: Mix Haspin enzyme + Compound + Peptide substrate. Incubate for 15 mins at RT.

-

Initiation: Add ATP to start the reaction. Incubate for 60 mins at 30°C.

-

Detection: Stop reaction with EDTA. Add detection antibody (Anti-H3T3ph-Europium cryptate) and Streptavidin-XL665.

-

Analysis: Read signal at 665/620 nm. Plot dose-response curve to calculate IC50.

Quantitative Data Summary

| Parameter | Value | Notes |

| Molecular Weight | 332.85 g/mol (Free base) | Usually supplied as 2HCl salt (~405.8 g/mol ) |

| Haspin IC50 | 55 nM | Potent inhibition |

| DYRK2 IC50 | 9.9 µM | ~180-fold selectivity window |

| Solubility | DMSO (>20 mg/mL) | Poor water solubility (unless salt form) |

| Appearance | Yellow/Orange Solid | Characteristic of acridine chromophores |

References

-

Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[2][3]

-

Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31, 1408–1418.

-

Amato, R., et al. (2014). "The Haspin inhibitor LDN-192960 reduces the viability of human melanoma cells." Cell Cycle, 13(12).

-

MedChemExpress. "LDN-209929 Product Datasheet."

Sources

Haspin Kinase & LDN-209929: Mechanistic Targeting in Mitotic Fidelity

The following technical guide details the mechanistic role of Haspin kinase in mitotic progression and the pharmacological profile of its selective inhibitor, LDN-209929.

Technical Whitepaper | Version 2.0

Executive Summary

The fidelity of cell division relies on the precise spatiotemporal regulation of the Chromosomal Passenger Complex (CPC). Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , an atypical serine/threonine kinase, serves as the linchpin in this process. By phosphorylating Histone H3 at Threonine 3 (H3T3ph), Haspin creates a chromatin "address code" that recruits the CPC to the inner centromere.[1]

LDN-209929 is a potent, small-molecule inhibitor of Haspin (IC50 = 55 nM) derived from an acridine scaffold. Unlike earlier generation inhibitors with broad off-target effects, LDN-209929 exhibits high selectivity against DYRK2, making it a critical chemical probe for dissecting mitotic signaling and a potential scaffold for anti-mitotic therapeutic development.

Mechanistic Architecture: The H3T3ph-CPC Axis

Haspin is distinct from canonical mitotic kinases (e.g., CDK1, Plk1, Aurora B) due to its unique structural fold and substrate specificity. Its primary function is to prime chromatin for CPC recruitment during prophase and prometaphase.

The Signaling Cascade

-

Activation: Haspin is activated in prophase (via Cdk1 phosphorylation and autophosphorylation).

-

The Mark: Active Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph ) specifically at the inner centromeres.

-

The Reader: The Survivin subunit of the CPC binds directly to H3T3ph.

-

The Effector: Survivin recruitment concentrates Aurora B kinase at the inner centromere.

-

Outcome: Localized Aurora B corrects erroneous microtubule-kinetochore attachments (syntelic/merotelic) and ensures biorientation.

Pathway Visualization

The following diagram illustrates the hierarchical signaling required for CPC localization.

Figure 1: The Haspin-H3T3ph-CPC signaling axis regulating chromosome alignment.

Compound Profile: LDN-209929[2][3][4][5]

LDN-209929 is an optimized acridine derivative designed to overcome the poor selectivity profiles of early Haspin inhibitors (e.g., 5-iodotubercidin).

Chemical Pharmacology

-

Chemical Class: Acridine derivative.

-

Mechanism of Action: ATP-competitive inhibition of the Haspin kinase domain.

-

Binding: The acridine core intercalates or stacks within the ATP-binding pocket, while side chains exploit the unique solvent-exposed regions of Haspin, conferring selectivity.

Potency and Selectivity Data

The following table summarizes the inhibitory profile of LDN-209929 compared to its predecessor (LDN-192960) and the off-target kinase DYRK2.[2][3][4]

| Target / Parameter | LDN-209929 (IC50) | LDN-192960 (IC50) | Selectivity (Fold) |

| Haspin (GSG2) | 55 nM | ~10 nM | N/A |

| DYRK2 | 9,900 nM | 48 nM | 180x (vs DYRK2) |

| Selectivity Profile | High | Low (Dual inhibitor) | LDN-209929 is preferred for specific Haspin interrogation.[5] |

Data Source: Derived from structure-activity relationship studies (Cuny et al., 2012).

Experimental Ecosystem: Validating Haspin Inhibition

To rigorously validate Haspin inhibition by LDN-209929, researchers must employ a dual-modality approach: in vitro enzymatic assays for potency and cellular immunofluorescence for target engagement.

Protocol A: In Vitro TR-FRET Kinase Assay

Purpose: Determine IC50 values in a cell-free system. Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over radiometric assays for high-throughput capability and elimination of radioactive waste.

Workflow:

-

Reagents: Recombinant human Haspin kinase domain (residues 470–798), Biotinylated H3(1–21) peptide substrate, Europium-labeled anti-phospho-H3T3 antibody, and APC-labeled Streptavidin.

-

Reaction Mix: Combine Haspin (2 nM) + Peptide (50 nM) + LDN-209929 (serial dilution) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiation: Add ATP (10 µM) to start the reaction. Incubate for 60 minutes at RT.

-

Detection: Add detection mix (Eu-Ab and APC-Streptavidin) containing EDTA to quench the kinase reaction.

-

Readout: Measure FRET signal (Ex 337 nm / Em 665 nm & 615 nm).

-

Validation: Signal should decrease in a dose-dependent manner. Z' factor must be >0.5 for assay validity.

Protocol B: Cellular Target Engagement (H3T3ph Immunofluorescence)

Purpose: Confirm LDN-209929 penetrates the cell membrane and inhibits Haspin in a physiological context. Causality: H3T3ph is the direct substrate; its loss is the definitive biomarker of Haspin inhibition.

Step-by-Step Methodology:

-

Cell Synchronization:

-

Treat HeLa or U2OS cells with Thymidine (2 mM) for 18 hours (G1/S block).

-

Release into fresh media for 6 hours.

-

Add Nocodazole (330 nM) for 4 hours to arrest cells in prometaphase (where H3T3ph is maximal).

-

-

Compound Treatment:

-

Concurrently with Nocodazole, add LDN-209929 (100 nM - 1 µM) .

-

Include DMSO control.

-

-

Fixation & Permeabilization:

-

Wash with PBS. Fix with 4% Paraformaldehyde (15 min).

-

Permeabilize with 0.5% Triton X-100 in PBS (10 min).

-

-

Staining:

-

Block with 3% BSA.

-

Primary Ab: Rabbit anti-H3T3ph (1:1000) + Mouse anti-Aurora B (1:500) (Positive control for CPC localization).

-

Secondary Ab: Alexa Fluor 488 (Rabbit) + Alexa Fluor 594 (Mouse).

-

Counterstain: DAPI (DNA).[6]

-

-

Quantification:

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating LDN-209929 efficacy.

Figure 2: Cellular validation workflow for Haspin inhibitors.

Therapeutic Implications

While Haspin inhibition is not typically lethal to interphase cells, it induces severe mitotic defects (misaligned chromosomes) leading to mitotic catastrophe or slippage in rapidly dividing cancer cells.

-

Target: Haspin is a viable target for anti-neoplastic therapies, particularly in tumors with high mitotic indices.

-

Synergy: LDN-209929 shows potential synergy with Paclitaxel or other spindle poisons by compromising the Spindle Assembly Checkpoint (SAC) indirectly through CPC delocalization.

References

-

Wang, F., et al. (2010). "The mitotic kinase Haspin is required for the kinetochore localization of the chromosomal passenger complex."[10][11] Current Biology.

-

Cuny, G. D., et al. (2012). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Kelly, A. E., et al. (2010). "Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B." Science.

-

MedChemExpress. "LDN-209929 Product Information & Biological Activity."

-

Higgins, J. M. (2010). "Haspin: a newly discovered regulator of mitotic chromosome behavior."[8] Chromosoma.[1][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation of histone H3 by Haspin regulates chromosome alignment and segregation during mitosis in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: LDN-209929 Selectivity Profile & DYRK2 Kinase Interaction

Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Biology / Kinase Inhibitor Profiling Version: 2.1 (Current as of 2025)

Executive Summary

LDN-209929 is a synthetic small-molecule kinase inhibitor belonging to the acridine series.[1] While structurally related to the dual Haspin/DYRK2 inhibitor LDN-192960, LDN-209929 was chemically optimized to function as a selective chemical probe for Haspin kinase , exhibiting significant selectivity against DYRK2.[2][3][4]

For researchers studying DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2), LDN-209929 serves a critical function as a negative control or discrimination tool . By comparing the phenotypic effects of the dual inhibitor (LDN-192960) versus the Haspin-selective analog (LDN-209929), scientists can deconvolute signaling pathways and attribute biological effects specifically to DYRK2 versus Haspin inhibition.

This guide details the selectivity profile, structural basis of inhibition, and experimental protocols for utilizing LDN-209929 to validate DYRK2-dependent mechanisms.

Chemical Biology & Selectivity Profile

The Acridine Series: Structure-Activity Relationship (SAR)

The development of LDN-209929 stemmed from a high-throughput screen identifying acridine derivatives as potent inhibitors of Haspin (GSG2), a serine/threonine kinase essential for mitosis (Histone H3 Thr3 phosphorylation).[1]

Early lead compounds, such as LDN-192960 , displayed high potency but poor selectivity, inhibiting both Haspin and DYRK2 with nanomolar affinity. Through SAR optimization, specific modifications to the acridine core and side chains shifted the selectivity window, resulting in LDN-209929.

Comparative Kinase Profile (IC50)

The following table summarizes the inhibitory potency of the acridine series, highlighting the critical selectivity shift.

| Compound | Target: Haspin (IC50) | Off-Target: DYRK2 (IC50) | Selectivity (Haspin vs. DYRK2) | Primary Utility |

| LDN-192960 | 10 nM | 13 nM | ~1-fold (Dual Inhibitor) | Pan-inhibition / Initial Screen |

| LDN-209929 | 55 nM | 9,900 nM (9.9 μM) | 180-fold | Haspin Selective / DYRK2 Negative Control |

| LDN-211848 | >2000 nM | 400 nM | ~0.2-fold (DYRK2 pref.) | Moderate DYRK2 Selectivity |

Technical Insight: LDN-209929 retains potent Haspin inhibition (55 nM) but loses nearly 3 orders of magnitude of potency against DYRK2.[2] This 180-fold window allows for dosing concentrations (e.g., 100–500 nM) that fully suppress Haspin without inhibiting DYRK2.

Mechanism of Action

LDN-209929 functions as an ATP-competitive inhibitor .

-

Haspin Binding: It occupies the ATP-binding pocket of Haspin, preventing the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during prophase/metaphase.

-

DYRK2 Exclusion: Structural modifications in LDN-209929 introduce steric clashes or loss of key hydrogen bonds within the DYRK2 active site, drastically reducing affinity compared to the parent compound LDN-192960.

Visualization: Signaling & Deconvolution Logic

The following diagram illustrates the distinct signaling pathways of Haspin and DYRK2 and how the LDN compound series is used to disentangle them.

Figure 1: Deconvolution of Haspin vs. DYRK2 signaling using the LDN probe pair. Solid lines indicate activation; dashed lines indicate inhibition.

Experimental Protocols

Protocol A: In Vitro Kinase Selectivity Verification

Objective: To validate the lack of DYRK2 inhibition by LDN-209929 in your specific assay setup before using it in cells.

Reagents:

-

Recombinant Human DYRK2 (active).

-

Substrate: Woodtide (KKISGRLSPIMTEQ) or generic DYRK substrate.

-

Radiolabeled ATP ([γ-33P]-ATP) or ADP-Glo reagent.

-

LDN-209929 (dissolved in DMSO, 10 mM stock).[2]

-

Positive Control: LDN-192960 or Staurosporine.

Workflow:

-

Preparation: Dilute LDN-209929 in Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). Prepare a concentration range: 0, 10 nM, 100 nM, 1 µM, 10 µM.

-

Incubation: Mix DYRK2 enzyme (5–10 ng/well) with inhibitor dilutions. Incubate for 15 minutes at Room Temperature (RT).

-

Reaction Start: Add ATP (at Km, typically 10–50 µM) and peptide substrate.

-

Reaction: Incubate for 30–60 minutes at 30°C.

-

Termination: Stop reaction (e.g., EDTA or spotting on P81 paper).

-

Detection: Measure kinase activity via scintillation counting or luminescence.

-

Analysis: Plot % Activity vs. Log[Inhibitor].

-

Expected Result: LDN-209929 should show minimal inhibition (<20%) at 1 µM. IC50 should be > 5 µM.

-

Protocol B: Cellular Target Engagement (Deconvolution Strategy)

Objective: To determine if a cellular phenotype (e.g., cancer cell apoptosis) is driven by DYRK2 or Haspin.

Rationale:

-

Condition 1 (Dual Blockade): Treat with LDN-192960 (500 nM). Inhibits both Haspin & DYRK2.[1][2][3][5]

-

Condition 2 (Haspin Blockade): Treat with LDN-209929 (500 nM). Inhibits Haspin only.

-

Condition 3 (Control): DMSO vehicle.

Step-by-Step:

-

Cell Culture: Seed cells (e.g., HEK293T, U266, or MDA-MB-468) in 6-well plates. Allow attachment for 24h.

-

Treatment:

-

Add compounds at 500 nM final concentration.

-

Duration: 2–6 hours for phosphorylation markers; 24–48 hours for viability/apoptosis.

-

-

Lysis & Western Blot:

-

Lyse cells in RIPA buffer with phosphatase inhibitors.

-

Blot Set A (Haspin Marker): Anti-Histone H3 (phospho T3).

-

Blot Set B (DYRK2 Marker): Anti-Rpt3 (phospho T25) or Anti-p53 (phospho Ser46).

-

-

Interpretation:

-

LDN-192960: Should reduce both H3-T3ph and Rpt3-T25ph.

-

LDN-209929: Should reduce only H3-T3ph. Rpt3-T25ph levels should remain comparable to DMSO control.

-

Phenotype Check: If the biological effect (e.g., cell death) occurs in Condition 1 but not in Condition 2, the effect is DYRK2-mediated .

-

Therapeutic Implications & Data Summary

The selectivity of LDN-209929 is crucial for validating DYRK2 as a therapeutic target in oncology. DYRK2 regulates the 26S proteasome and p53-mediated apoptosis. Misinterpretation of data using non-selective inhibitors (like early acridines) can lead to confounding mitotic defects (via Haspin) with proteotoxic stress (via DYRK2).

Key Selectivity Metrics Table:

| Kinase | LDN-209929 IC50 (nM) | Biological Consequence of Inhibition |

| Haspin (GSG2) | 55 | Failure of chromosome alignment, mitotic arrest. |

| DYRK2 | 9,900 | Suppression of proteasome activity, p53 accumulation. |

| DYRK1A | > 10,000 | Down syndrome critical region regulation. |

| CLK1 | > 10,000 | Splicing regulation. |

References

-

Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[5] Link

-

Banerjee, S., et al. (2019). "Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression." Proceedings of the National Academy of Sciences (PNAS), 116(49), 24881-24891. Link

-

MedChemExpress. "LDN-209929 Product Information & Datasheet." Link

-

Hu, J., et al. (2022). "Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry." eLife, 11:e77696. Link[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

The Role of LDN-209929 in Chromosome Alignment: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological function of LDN-209929, a potent and selective inhibitor of haspin kinase, with a specific focus on its critical role in the intricate process of chromosome alignment during mitosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, cell biology, and related fields. We will delve into the molecular underpinnings of LDN-209929's mechanism of action, provide detailed protocols for its application in a laboratory setting, and present quantitative data to illustrate its effects.

The Criticality of Precise Chromosome Alignment in Mitosis

Mitosis is a fundamental process ensuring the faithful segregation of the genome into two daughter cells. A key event in this process is the precise alignment of sister chromatids at the metaphase plate. This alignment is not a passive event but a highly dynamic and tightly regulated process orchestrated by a complex interplay of proteins and signaling pathways. The spindle assembly checkpoint (SAC) acts as a crucial surveillance mechanism, delaying anaphase onset until all chromosomes have achieved proper biorientation – attachment of sister kinetochores to microtubules from opposite spindle poles. Errors in this process can lead to aneuploidy, a hallmark of many cancers, and cellular demise. Understanding the molecular players that govern chromosome alignment is therefore paramount for developing novel anti-cancer therapeutics.

LDN-209929: A Specific Modulator of a Key Mitotic Kinase

LDN-209929 is a small molecule inhibitor that has emerged as a valuable tool for dissecting the complexities of mitosis. It exhibits high potency and selectivity for haspin kinase , an atypical serine/threonine kinase that plays a pivotal role in orchestrating chromosome segregation.[1][2][3]

Mechanism of Action: Unraveling the Haspin-Aurora B Axis

The primary mechanism by which LDN-209929 disrupts chromosome alignment is through the inhibition of haspin kinase activity. Haspin's key substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[4][5] This phosphorylation event serves as a crucial docking site for the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. The CPC, which includes the kinase Aurora B, is essential for correcting erroneous kinetochore-microtubule attachments and for a robust spindle assembly checkpoint signal.[4]

By inhibiting haspin, LDN-209929 prevents the phosphorylation of histone H3 at Thr3. This, in turn, leads to the mislocalization of the CPC from the centromeres.[4][6] The delocalization of Aurora B kinase from the inner centromere impairs its ability to phosphorylate its substrates at the kinetochore, which is necessary to destabilize incorrect microtubule attachments and allow for their correction. Consequently, cells treated with LDN-209929 exhibit a range of mitotic defects.

The signaling pathway can be visualized as follows:

Caption: The inhibitory effect of LDN-209929 on the Haspin-Aurora B signaling pathway.

The consequences of this disruption are severe, leading to a failure of chromosomes to align properly at the metaphase plate, a weakened spindle assembly checkpoint, and ultimately, mitotic catastrophe or the generation of aneuploid daughter cells.

Experimental Protocols for Investigating LDN-209929's Function

The following section provides detailed, field-proven protocols for utilizing LDN-209929 to study chromosome alignment and mitotic progression in cultured mammalian cells.

Cell Culture and LDN-209929 Treatment

A variety of cancer cell lines, such as HeLa, U2OS, and A549, are suitable for these studies due to their high proliferation rates.

Protocol:

-

Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for imaging or multi-well plates for biochemical assays) at a density that allows for logarithmic growth during the experiment. For HeLa cells, a seeding density of 1-2 x 10^5 cells/mL is recommended.

-

LDN-209929 Preparation: Prepare a stock solution of LDN-209929 (e.g., 10 mM in DMSO) and store it at -20°C.[3] Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use.

-

Treatment: Replace the culture medium with the LDN-209929-containing medium. The effective concentration of LDN-209929 to induce mitotic defects typically ranges from 50 nM to 1 µM.[1][3] The IC50 for haspin kinase is 55 nM.[1][2][3] A concentration of 100-200 nM is often sufficient to observe significant effects on chromosome alignment.

-

Incubation: Incubate the cells for a period that allows a significant portion of the population to enter mitosis. A 16-24 hour incubation is a common starting point. For synchronized cell populations, the timing of treatment will need to be optimized based on the synchronization method.

Immunofluorescence Staining for Visualizing Mitotic Defects

This protocol allows for the visualization of chromosomes, microtubules, and key mitotic proteins to assess the effects of LDN-209929.

Materials:

-

LDN-209929 treated and control cells on coverslips

-

Fixative: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.5% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 (Ser10) as a mitotic marker, anti-centromere antibodies like ACA/CREST)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst for DNA staining

-

Antifade mounting medium

Protocol:

-

Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

DNA Staining and Mounting: Wash three times with PBS, with the second wash containing DAPI or Hoechst. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

Caption: A streamlined workflow for immunofluorescence staining of mitotic cells.

Live-Cell Imaging to Monitor Mitotic Progression

Live-cell imaging provides dynamic insights into the consequences of haspin inhibition on the duration of mitosis and the fate of the cell.

Protocol:

-

Cell Line: Utilize a cell line stably expressing a fluorescently tagged protein that marks a structure of interest, such as H2B-GFP or H2B-RFP to visualize chromosomes.[7][8][9][10]

-

Plating and Treatment: Plate the cells in a glass-bottom imaging dish. Allow the cells to adhere and then treat with LDN-209929 as described in section 3.1.

-

Imaging Setup: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Image Acquisition: Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for 12-24 hours. Use the lowest possible laser power to minimize phototoxicity.

-

Analysis: Analyze the resulting movies to determine the duration of different mitotic stages, the frequency of mitotic errors (e.g., chromosome mis-segregation, lagging chromosomes), and the ultimate cell fate (e.g., mitotic arrest, cell death, or slippage into interphase with a micronucleated phenotype).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to quantify the proportion of cells in different phases of the cell cycle and to detect an increase in the G2/M population, indicative of a mitotic block.[11][12][13][14]

Protocol:

-

Cell Preparation: Treat cells with LDN-209929 for the desired duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Data Presentation and Interpretation

The following tables summarize the expected quantitative outcomes from the described experiments.

Table 1: Effect of LDN-209929 on Mitotic Progression in HeLa Cells

| Treatment | Mitotic Index (%) | Cells with Misaligned Chromosomes (%) | Average Time from NEBD to Anaphase Onset (min) |

| DMSO (Control) | 5 ± 1 | 8 ± 2 | 35 ± 5 |

| LDN-209929 (100 nM) | 25 ± 4 | 75 ± 8 | > 180 (mitotic arrest) |

| LDN-209929 (200 nM) | 35 ± 5 | 92 ± 5 | > 240 (mitotic arrest) |

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Cell Cycle Distribution of U2OS Cells after 24h Treatment with LDN-209929

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 55 ± 3 | 25 ± 2 | 20 ± 2 |

| LDN-209929 (100 nM) | 40 ± 4 | 22 ± 3 | 38 ± 5 |

| LDN-209929 (200 nM) | 32 ± 3 | 18 ± 2 | 50 ± 6 |

Data are representative and may vary depending on the cell line and experimental conditions.

Conclusion and Future Directions

LDN-209929 is a powerful and specific chemical probe for interrogating the function of haspin kinase in mitosis. Its ability to disrupt the haspin-Aurora B signaling axis leads to profound defects in chromosome alignment and mitotic progression. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to investigate the intricate mechanisms governing faithful chromosome segregation.

Future research directions could include exploring the role of haspin in meiosis, its potential as a therapeutic target in specific cancer subtypes, and the interplay between haspin inhibition and other anti-mitotic agents. The continued use of tools like LDN-209929 will undoubtedly shed further light on the fundamental processes of cell division and provide new avenues for therapeutic intervention in diseases characterized by genomic instability.

References

- Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.

- Melms, J. C., et al. (2021). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. bioRxiv.

- Tanaka, H., et al. (2022). Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line. Cell Journal (Yakhteh), 24(4), 212-214.

- Hayashi-Takanaka, Y., et al. (2011). Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis. Journal of Cell Science, 124(15), 2579-2588.

- Darzynkiewicz, Z., et al. (2011). Analysis of Cell Cycle by Flow Cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.7.

- De Antoni, A., et al. (2012). Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation. The Journal of Cell Biology, 199(2), 299-314.

- Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. (2017). Molecular Imaging and Biology, 19(5), 729-738.

- Feizbakhsh, O., et al. (2017). The Mitotic Protein Kinase Haspin and Its Inhibitors. IntechOpen.

- Wang, F., et al. (2012). Localized Aurora B activity spatially controls non-kinochore microtubules during spindle assembly. Chromosoma, 121(5), 481-492.

- O'Hayre, M., et al. (2017). Systematic evaluation of chromosome conformation capture assays.

- Riffle, M., & Sluder, G. (2015). Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis. Methods in Molecular Biology, 1245, 191-205.

- Evaluation of Caspase 3 as a Target for Apoptosis induced via Chemotherapy in Rats. (2019). Journal of Clinical and Experimental Dentistry, 11(11), e977-e983.

- Riffle, M., & Sluder, G. (2015). Live-Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis.

-

Effect of Aurora B inhibition on the localization of kinetochore components. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

- Kops, G. J., et al. (2004). Elevating the frequency of chromosome mis-segregation as a strategy to kill tumor cells. Proceedings of the National Academy of Sciences, 101(43), 15330-15335.

- Hadders, M. A., et al. (2020). Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis. The Journal of Cell Biology, 219(1).

-

Darzynkiewicz, Z. (n.d.). Analysis of Cell Cycle by Flow Cytometry Methods. ResearchGate. Retrieved February 9, 2026, from [Link]

- Balzano, C., et al. (2011). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. ASSAY and Drug Development Technologies, 9(3), 256-266.

- Tighe, A., et al. (2007). Treatment of HeLa cells with GSK-3 inhibitors causes chromosome mis-alignment. BMC Cell Biology, 8, 43.

- Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. (2017). Molecular Imaging and Biology, 19(5), 729-738.

- Han, Y., et al. (2021). Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines. PLoS ONE, 16(4), e0249912.

- Sampath, S. C., et al. (2004). Localized Aurora B activity spatially controls non-kinetochore microtubules during spindle assembly. The Journal of Cell Biology, 166(4), 481-492.

-

News-Medical. (2018, October 23). Cell Cycle Analysis Using Flow Cytometry. Retrieved February 9, 2026, from [Link]

- De Antoni, A., et al. (2012). Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation. The Journal of Cell Biology, 199(2), 299-314.

- Maclagan, V., et al. (2022).

- Maya-Mendoza, A., et al. (2023). Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells. eLife, 12, e84218.

- Tanaka, H., et al. (2022).

-

Welschinger, R., & Bendall, L. J. (2022, July 31). Temporal Tracking Of Cell Cycle Progression Using Flow Cytometry l Protocol Preview [Video]. YouTube. [Link]

- Wood, K. W., et al. (2010). GSK923295 induces chromosome misalignment.

- Biggins, S. (2013). Aurora B Tension Sensing Mechanisms in the Kinetochore Ensure Accurate Chromosome Segregation. International Journal of Molecular Sciences, 14(12), 24194-24215.

- Krenn, V., & Musacchio, A. (2015). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology, 5, 239.

- Biggins, S., & Murray, A. W. (2001). Sensing centromere tension: Aurora B and the regulation of kinetochore function. The Journal of Cell Biology, 153(4), F39-F42.

- Wang, Y., et al. (2022). Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells. Frontiers in Pharmacology, 13, 956894.

- Gascoigne, K. E., & Cheeseman, I. M. (2018). Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. Journal of Visualized Experiments, (135), 57448.

- Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Cytometry, 46(1), 1-10.

- Chan, Y. W., et al. (2012). Aurora B controls kinetochore–microtubule attachments by inhibiting Ska complex–KMN network interaction. The Journal of Cell Biology, 196(5), 579-596.

-

Varadkar, P., et al. (2022, August 30). Cell Imaging of Chromosomes Segregation during Mitosis | Protocol Preview [Video]. YouTube. [Link]

-

Roth, L. (2014, September 9). Anyone used live imaging to trace cell cycle, especially mitotic stages? should I use a fluorophore or just phase imaging? ResearchGate. [Link]

Sources

- 1. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. youtube.com [youtube.com]

- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: LDN-209929 Inhibition of Histone H3 Threonine 3 Phosphorylation

Executive Summary

LDN-209929 is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1] Its primary biochemical utility lies in the targeted ablation of Histone H3 Threonine 3 phosphorylation (H3T3ph) , a critical epigenetic mark required for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres during mitosis.

Unlike its dual-inhibitor analog LDN-192960 (which targets both Haspin and DYRK2), LDN-209929 exhibits superior selectivity for Haspin (

This guide details the mechanistic basis of this inhibition, chemical properties, and validated protocols for quantifying H3T3ph reduction in cellular models.

Mechanistic Profile

The Haspin-H3T3ph-CPC Axis

In proliferating cells, Haspin kinase activity peaks during prophase and prometaphase. It phosphorylates the N-terminal tail of Histone H3 at Threonine 3.[2][3] This phosphorylation serves as a direct docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC).

-

Normal State: Haspin

H3T3ph -

Inhibited State (LDN-209929): Haspin Blocked

Loss of H3T3ph

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of LDN-209929.

Figure 1: Mechanism of Action. LDN-209929 selectively inhibits Haspin, preventing the H3T3ph mark required for CPC (Survivin/Aurora B) centromeric localization.

Chemical Properties & Handling

Researchers must adhere to strict handling protocols to maintain compound stability and experimental reproducibility.

| Property | Specification |

| Compound Name | LDN-209929 |

| CAS Number | 1233355-57-1 |

| Chemical Formula | |

| Molecular Weight | 332.85 g/mol |

| Target | Haspin Kinase ( |

| Selectivity | >180-fold vs. DYRK2 ( |

| Solubility | DMSO ( |

| Storage (Powder) | -20°C (3 years) |

| Storage (In DMSO) | -80°C (6 months); Avoid freeze-thaw cycles. |

Reconstitution:

Dissolve powder in high-grade DMSO to a stock concentration of 10 mM . Aliquot into single-use volumes (e.g., 20

Experimental Validation Protocols

Cell-Based Inhibition Assay (Western Blot)

Because H3T3ph is a mitosis-specific mark, treating asynchronous cells will yield a weak signal (only ~5% of cells are mitotic). Synchronization is required for robust validation.

Workflow Diagram

Figure 2: Optimized workflow for detecting H3T3ph inhibition. Synchronization enriches the mitotic fraction.

Step-by-Step Protocol

-

Seeding: Plate HeLa or U2OS cells in 6-well plates (

cells/well). -

Synchronization (Mitotic Arrest):

-

Treat cells with Nocodazole (100 ng/mL) for 16–18 hours. This arrests cells in prometaphase where H3T3ph levels are naturally highest.

-

-

Drug Treatment:

-

While keeping Nocodazole in the media, add LDN-209929 at varying concentrations: 0 nM (DMSO), 100 nM, 500 nM, 1

M . -

Incubate for 2 hours . (Short-term treatment prevents mitotic slippage while allowing dephosphorylation).

-

-

Harvesting (Histone Extraction):

-

Note: Standard lysis buffers often fail to solubilize chromatin-bound histones efficiently. Use Acid Extraction.

-

Wash cells with PBS. Lyse in 0.2 N HCl (acid extraction) overnight at 4°C.

-

Neutralize with NaOH or precipitate with TCA.

-

-

Western Blotting:

-

Load 5–10

g of histone extract. -

Primary Antibody: Anti-H3T3ph (1:1000).

-

Control Antibody: Anti-H3 (Total) or Anti-H3S10ph (Mitotic marker control).

-

Expected Result: Dose-dependent disappearance of H3T3ph signal, while H3S10ph remains largely unchanged (proving Haspin specificity vs. Aurora B/Global mitotic loss).

-

Immunofluorescence (Phenotypic Readout)

To visualize the functional consequence (chromosome misalignment):

-

Setup: Grow cells on coverslips.

-

Treatment: Treat asynchronous cells with LDN-209929 (500 nM) for 16 hours.

-

Fixation: 4% Paraformaldehyde (15 min)

Permeabilize (0.5% Triton X-100). -

Staining:

-

Primary: Anti-H3T3ph (Rabbit) + Anti-Centromere (ACA/CREST - Human).

-

Secondary: Anti-Rabbit Alexa 488 + Anti-Human Alexa 647.

-

DNA: DAPI.

-

-

Analysis: Observe mitotic cells.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No H3T3ph signal in Control | Low mitotic index. | Ensure Nocodazole block worked (round, loosely attached cells). Do not wash away floating mitotic cells during PBS steps. |

| H3T3ph signal persists after drug | Drug degradation or insufficient dose. | Use fresh DMSO stock. Increase dose to 1 |

| Loss of H3S10ph (Control) | Off-target Aurora B inhibition or cell death. | LDN-209929 is too high (>5 |

References

-

Cuny, G. D. et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[4]

-

Dai, J. et al. (2005).[3][5] The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment.[2][5][6] Genes & Development, 19(4), 472–488.

-

Wang, F. et al. (2010).[2][3][5] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis.[2][3][5][7] Science, 330(6001), 231–235.

-

Kelly, A. E. et al. (2010).[5] Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B. Science, 330(6001), 235–239.[5]

-

Huertas, D. et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin.[1][5] Oncogene, 31, 1408–1418.

Sources

- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 2. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

molecular weight and properties of LDN-209929

The following technical guide details the properties, mechanism, and experimental application of LDN-209929 , a selective small-molecule inhibitor of Haspin kinase.

Functional Class: Selective Haspin Kinase Inhibitor Primary Application: Mitotic Regulation & Chromosome Segregation Studies

Executive Summary

LDN-209929 is a synthetic acridine derivative developed by the Laboratory for Drug Discovery in Neurodegeneration (LDN). It functions as a potent, ATP-competitive inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , with an IC50 of approximately 55 nM .[1][2][3]

Its primary utility in research lies in its high selectivity (180-fold) for Haspin over its nearest off-target, DYRK2. By inhibiting Haspin, LDN-209929 blocks the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a critical epigenetic mark required for the recruitment of the Chromosome Passenger Complex (CPC) to centromeres during mitosis.

Physicochemical Profile

Precise characterization of the compound is essential for reproducible stock preparation. Note that LDN-209929 is frequently supplied as a dihydrochloride salt to improve aqueous solubility, which significantly alters the molecular weight compared to the free base.

Table 1: Chemical Specifications

| Property | Free Base Specification | Dihydrochloride Salt Specification |

| Molecular Weight | 332.85 g/mol | 405.77 g/mol |

| Chemical Formula | C₁₇H₁₇ClN₂OS | C₁₇H₁₇ClN₂OS[2] · 2HCl |

| CAS Number | 1233355-57-1 | 1784281-97-5 |

| Appearance | Yellow/Orange Solid | Orange Solid |

| Solubility (DMSO) | ~40 mg/mL (120 mM) | ~40 mg/mL (98 mM) |

| Solubility (Water) | Insoluble | ~40 mg/mL (requires pH adjustment) |

| IUPAC Name | 3-[(2-chloro-7-methoxyacridin-9-yl)sulfanyl]propan-1-amine |

Critical Handling Note: Always verify the salt form on the vial label before calculating molarity. Using the free base MW for a salt preparation will result in a ~18% under-dosing error .

Mechanism of Action & Signaling Topography

LDN-209929 acts by occupying the ATP-binding pocket of the Haspin kinase domain. The downstream effect is the ablation of the H3T3ph mark, which destabilizes the localization of the Chromosome Passenger Complex (CPC)—specifically the Aurora B kinase subunit—at the inner centromere.

Pathway Visualization

The following diagram illustrates the specific intervention point of LDN-209929 within the mitotic signaling cascade.

Figure 1: Mechanism of LDN-209929. The compound blocks Haspin-mediated phosphorylation of Histone H3, preventing the recruitment of Aurora B and resulting in mitotic alignment defects.

Selectivity Profile

A critical advantage of LDN-209929 is its selectivity window against DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2).[1]

Experimental Implication: When dosing cells, maintaining concentrations below 5 µM is crucial to avoid off-target inhibition of DYRK2, which regulates separate pathways including Hedgehog signaling and p53.

Experimental Protocols

A. Stock Solution Preparation (Standardized)

To ensure long-term stability and accuracy:

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for stock solutions of the free base.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation for 2HCl Salt (MW 405.77): Dissolve 4.06 mg in 1.0 mL DMSO.

-

Calculation for Free Base (MW 332.85): Dissolve 3.33 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into light-protective vials (amber) and store at -80°C . Avoid repeated freeze-thaw cycles (maximum 3 cycles).

B. Cellular Assay: Monitoring H3T3 Phosphorylation

This protocol validates target engagement in synchronized HeLa or U2OS cells.

Reagents:

-

Nocodazole (to arrest cells in mitosis, enriching the H3T3ph signal).

-

Primary Antibody: Anti-Histone H3 (phospho T3).

Workflow:

-

Seeding: Plate cells at 60% confluency in 6-well plates.

-

Synchronization: Treat cells with Nocodazole (330 nM) for 16 hours to arrest them in prometaphase.

-

Rationale: H3T3ph levels are negligible in interphase; mitotic arrest is required to visualize the dynamic range of inhibition.

-

-

Treatment: While maintaining Nocodazole, add LDN-209929 in a dose-response curve:

-

Doses: 0 nM (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.

-

Duration: Incubate for 1 to 2 hours . (Haspin inhibition is rapid; long-term incubation may lead to apoptosis due to mitotic catastrophe).

-

-

Lysis: Harvest cells in SDS-lysis buffer containing phosphatase inhibitors (Sodium Orthovanadate/NaF).

-

Readout: Western Blot or Immunofluorescence.[1]

-

Target Band: H3T3ph (~17 kDa).

-

Loading Control: Total Histone H3.[5]

-

C. In Vivo Formulation (Mouse Models)

LDN-209929 has limited oral bioavailability. For intraperitoneal (IP) or intravenous (IV) administration, a co-solvent system is required to prevent precipitation.

Recommended Vehicle:

Preparation Steps:

-

Dissolve compound in DMSO (10% of final volume).[1]

-

Add PEG300 (40%) and vortex.

-

Add Tween-80 (5%) and vortex.

-

Slowly add Saline (45%) while vortexing. Note: Prepare fresh immediately before dosing.

Troubleshooting & Controls

| Observation | Probable Cause | Corrective Action |

| No reduction in H3T3ph | Cells not in mitosis | Confirm mitotic index using FACS or Nocodazole block. H3T3ph is absent in G1/S phase. |

| High toxicity/Apoptosis | Off-target DYRK2 effects | Reduce concentration below 5 µM. Check for p53 accumulation (DYRK2 effect). |

| Precipitation in media | High concentration spike | Do not add 10 mM stock directly to media. Perform serial dilution in media to reach 10x working conc, then add to cells. |

References

-

Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.[2][3]

-

Huertas, D., et al. (2012). "Antitumor activity of a novel small-molecule inhibitor of the mitotic kinase Haspin." Oncogene, 31, 1408–1418.

-

Amato, R., et al. (2014).

Sources

The Acridine Scaffold of LDN-209929: Pharmacophore Analysis and Kinase Selectivity

[1]

Executive Summary: The Acridine Renaissance in Kinase Inhibition

LDN-209929 represents a pivotal evolution in medicinal chemistry, transitioning the acridine scaffold —historically utilized as a blunt DNA intercalator (e.g., amsacrine)—into a precision tool for protein kinase inhibition.

While the "LDN" (Laboratory for Drug Discovery in Neurodegeneration) series is frequently associated with DYRK1A inhibitors, LDN-209929 is distinct. It is a highly potent Haspin kinase inhibitor (IC

Structural Identity & Pharmacophore Analysis[1]

The core of LDN-209929 is a substituted acridine (dibenzo[b,e]pyridine). Unlike classical acridines designed to stack between DNA base pairs, LDN-209929 utilizes the planar scaffold to occupy the narrow ATP-binding cleft of the Haspin kinase, while its flexible side chain engages specific residues to enforce selectivity.

Chemical Structure Breakdown

-

Core Scaffold: 6-chloro-2-methoxyacridine.[2]

-

Critical Linker: A thioether (sulfide) linkage at the C9 position.

-

Solubilizing Tail: A propyl-amine chain (

).

Canonical SMILES: ClC1=CC2=C(N=C3C=CC(OC)=CC3=C2SCCCN)C=C1[3]

The Selectivity Switch (SAR)

The transition from a non-selective DYRK/Haspin inhibitor to the selective LDN-209929 relies on precise modifications to the acridine "warhead."

| Structural Feature | Function in LDN-209929 | Impact on Selectivity |

| Acridine Tricycle | Provides hydrophobic bulk to occupy the ATP adenine pocket. | Essential for potency; mimics the purine ring of ATP. |

| 9-Thioether Linker | Connects the core to the solvent-exposed tail. | Critical: Replaces the 9-amino group found in DNA intercalators, reducing genotoxicity and altering bond angles for kinase fit. |

| Propyl-Amine Tail | Forms hydrogen bonds with the ribose-binding region or solvent front. | The length (3 carbons) is optimized; shorter or longer chains lose affinity for Haspin. |

| 2-Methoxy Group | Electron-donating group on the ring system. | Enhances electron density of the acridine nitrogen, likely influencing hydrogen bonding with the kinase hinge region. |

Mechanism of Action: Haspin vs. DYRK2[1]

LDN-209929 functions as an ATP-competitive inhibitor .[4] Its biological utility lies in its ability to discriminate between Haspin (an atypical serine/threonine kinase) and the DYRK family.

The Biological Pathway

Haspin is an essential mitotic kinase.[1] It phosphorylates Histone H3 at Threonine 3 (H3T3).[1] This phosphorylation recruits the Chromosomal Passenger Complex (CPC) to centromeres, ensuring proper chromosome segregation.

-

Inhibition Consequence: LDN-209929 treatment leads to loss of H3T3 phosphorylation

misalignment of chromosomes

Visualization of the Signaling Blockade

Figure 1: Mechanism of Action. LDN-209929 competes with ATP for the Haspin active site, preventing H3T3 phosphorylation and disrupting mitotic progression.

Chemical Synthesis Protocol

The synthesis of the acridine scaffold requires a robust method to construct the tricyclic core followed by late-stage functionalization at the C9 position. The following protocol is adapted from standard acridine synthesis methodologies optimized for the LDN series.

Retrosynthetic Logic

-

Core Formation: Ullmann condensation of a chlorobenzoic acid and an aniline.

-

Cyclization: Friedel-Crafts-like ring closure using phosphorus oxychloride (

) to generate the reactive 9-chloroacridine intermediate. -

Functionalization: Nucleophilic aromatic substitution (

) with the thiol-amine side chain.

Step-by-Step Methodology

Reagents Required:

-

p-Anisidine (4-methoxyaniline)

-

Phosphorus oxychloride (

) -

3-Amino-1-propanethiol hydrochloride

-

Copper powder (catalyst)

-

Potassium carbonate (

)

Phase 1: Construction of N-phenylanthranilic Acid (Ullmann)

-

Mix: Combine 2,4-dichlorobenzoic acid (1.0 eq), p-anisidine (1.1 eq),

(anhydrous, 2.0 eq), and Copper powder (0.1 eq) in DMF or amyl alcohol. -

Reflux: Heat to 140°C under

atmosphere for 4–6 hours. Monitoring via TLC should show consumption of the benzoic acid. -

Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the crude N-(4-methoxyphenyl)-4-chloroanthranilic acid. Filter and wash with water.

Phase 2: Cyclization to 9-Chloroacridine

-

Activation: Suspend the dried anthranilic acid intermediate in neat

(excess, typically 5–10 mL per gram of substrate). -

Heat: Reflux at 110°C for 2 hours. The mixture will turn homogenous and dark.

-

Quench: Caution: Evaporate excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. -

Isolation: Extract the resulting yellow solid (6,9-dichloro-2-methoxyacridine) with chloroform. Dry over

and concentrate.

Phase 3: Introduction of the Thioether Side Chain

-

Substitution: Dissolve the 9-chloroacridine intermediate in anhydrous DMF.

-

Nucleophile: Add 3-amino-1-propanethiol hydrochloride (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction: Stir at 60–80°C for 3 hours. The color typically shifts as the substitution occurs.

-

Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH/NH4OH gradient) or recrystallize as the dihydrochloride salt using HCl/Ether.

Technical Data & Selectivity Profile

The value of LDN-209929 lies in its "selectivity window." Early acridine derivatives inhibited both Haspin and DYRK2 equipotently. LDN-209929 widens this gap.

Inhibitory Potency (IC50)[1][2]

| Kinase Target | LDN-209929 IC | LDN-192960 (Precursor) | Selectivity Shift |

| Haspin | 55 nM | ~10 nM | High Potency Maintained |

| DYRK2 | 9,900 nM (9.9 | ~10 nM | 180-fold Selectivity |

| DYRK1A | > 10 | Potent | Selectivity Achieved |

| CLK1 | > 10 | Potent | Selectivity Achieved |

Data Source: Derived from Cuny et al. SAR studies [1].[1][3][6]

Physicochemical Properties

-

Molecular Weight: 332.85 g/mol (Free base) / 405.77 g/mol (Dihydrochloride salt).

-

Solubility: Soluble in DMSO (>25 mg/mL). Aqueous solubility is improved by the amine tail but requires acidic buffer or salt form.

-

Stability: The thioether linkage is metabolically more stable than the corresponding secondary amine linkers found in older acridines (like tacrine), reducing oxidative liability.

References

-

Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3491–3494.

-

Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31, 1408–1418.

-

Amato, R., et al. (2014). Haspin regulates the concomitant phosphorylation of H3Thr3 and H3Ser10 during mitosis. Cell Cycle, 13(13).

-

MedChemExpress. LDN-209929 Product Datasheet and Biological Activity.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a DYRK1A Inhibitor that Induces Degradation of the Target Kinase using Co-chaperone CDC37 fused with Luciferase nanoKAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 6. rndsystems.com [rndsystems.com]

Methodological & Application

Application Note: Optimized Solubilization and Cell Culture Protocol for LDN-209929

Executive Summary & Compound Profile

LDN-209929 is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), with an IC₅₀ of approximately 55 nM [1, 2].[1][2][3][4] It exhibits 180-fold selectivity for Haspin over DYRK2, making it a critical probe for studying mitotic progression, specifically the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) and the recruitment of the Chromosome Passenger Complex (CPC) to centromeres [3].

This guide addresses the critical challenge of solubility and stability . As a hydrophobic heterocycle often supplied as a dihydrochloride salt, LDN-209929 requires precise handling to prevent precipitation in aqueous media and to maintain potency during freeze-thaw cycles.

Physicochemical Profile[1][2][4][5][6][7]

| Property | Specification |

| Chemical Name | 3-((2-chloro-7-methoxyacridin-9-yl)thio)propan-1-amine |

| Formula | C₁₇H₁₇ClN₂OS[1][4] · 2HCl (Dihydrochloride Salt) |

| Molecular Weight | 405.77 g/mol (Salt) / 332.85 g/mol (Free Base) |

| Target | Haspin Kinase (IC₅₀ = 55 nM) |

| Solubility (DMSO) | ~33 mg/mL (82 mM) with warming/sonication [1] |

| Solubility (Water) | Low/Insoluble (Precipitates > 50 µM in PBS) |

| Appearance | Yellow to Orange Solid |

| Storage (Solid) | -20°C (Desiccated) |

| Storage (Stock) | -80°C (6 months max) |

Core Protocol: Stock Solution Preparation

Scientific Rationale

The dihydrochloride salt form of LDN-209929 is hygroscopic. Moisture introduction into DMSO stocks causes compound degradation and precipitation upon freezing. This protocol utilizes anhydrous DMSO and a thermal dissolution step to ensure a homogeneous 10 mM stock, which is the industry standard for minimizing DMSO volume in cell culture (<0.1% v/v).

Materials Required[1][2][5][7][8][9][10]

-

LDN-209929 (Solid)[1]

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent)

-

Vortex Mixer

-

Ultrasonic Water Bath (Optional)

-

Amber Glass Vials or Opaque Polypropylene Microtubes (Light Sensitive)

Step-by-Step Procedure

-

Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, altering the effective mass.

-

-

Calculation: Calculate the volume of DMSO required for a 10 mM stock.

-

Formula:

-

Example: For 5 mg of LDN-209929 (MW 405.77):

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Agitation: Vortex vigorously for 30 seconds.

-

Clarification (Critical): If the solid does not fully dissolve, sonicate in a water bath at 37°C–40°C for 5 minutes.

-

Note: Do not exceed 60°C as thermal degradation may occur [1]. The solution should be a clear, yellow/orange liquid with no visible particulates.

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in light-protective tubes.

-

Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (maximum 1 cycle recommended).

Cell Culture Application & Dilution Strategy[5]

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stocks to cell media often causes local precipitation ("crashing out") due to the rapid polarity shift. We recommend an intermediate dilution step.

Workflow Diagram

Figure 1: Serial dilution strategy to prevent compound precipitation in aqueous media.

Protocol for 1 µM Treatment (Example)

-

Thaw: Thaw a 10 mM stock aliquot at 37°C. Vortex briefly.

-

Intermediate Mix (100 µM):

-

Prepare 990 µL of pre-warmed culture media in a sterile tube.

-

Add 10 µL of 10 mM LDN-209929 stock.

-

Crucial: Vortex immediately. This creates a 100 µM solution with 1% DMSO.

-

-

Final Treatment (1 µM):

-

Add 10 µL of the Intermediate Mix to 990 µL of cell culture (in well).

-

Final Concentration: 1 µM LDN-209929.

-

Final DMSO: 0.01% (Well below the 0.1% toxicity threshold).

-

Recommended Concentration Range

-

Haspin Inhibition: 50 nM – 500 nM.

-

Off-Target (DYRK2) Effects: > 5 µM.[2]

-

Note: Always include a "Vehicle Control" well containing 0.01% DMSO.

Mechanism of Action & Biological Validation

To validate that your LDN-209929 preparation is active, you should observe specific cellular phenotypes associated with Haspin inhibition.

Signaling Pathway

Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph), which recruits the Chromosome Passenger Complex (CPC) containing Aurora B kinase to the centromere. Inhibition leads to delocalized Aurora B and chromosome alignment defects [3].

Figure 2: Mechanism of Action. LDN-209929 blocks the Haspin-dependent phosphorylation of H3T3, preventing proper CPC localization.

Validation Assays

-

Western Blot: Treat HeLa or U2OS cells with 100 nM LDN-209929 for 1 hour. Blot for H3T3ph . Expect >80% reduction in signal compared to DMSO control.

-

Immunofluorescence: Stain for Aurora B . In control cells, Aurora B concentrates at centromeres. In treated cells, Aurora B will appear diffuse along the chromosome arms.

References

-

MedChemExpress. "LDN-209929 dihydrochloride Datasheet." MedChemExpress.com. Accessed October 2023. Link

-

APExBIO. "LDN 209929 dihydrochloride Biological Activity." APExBIO Technology. Accessed October 2023. Link

-

Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[3] Link

Sources

optimal dosing of LDN-209929 for mitotic arrest assays

Application Note: Optimization of LDN-209929 for Mitotic Arrest & Haspin Kinase Assays

Introduction & Mechanism of Action

LDN-209929 is a potent, selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , also known as GSG2. Unlike general anti-mitotics (e.g., taxanes or vinca alkaloids) that mechanically disrupt microtubules, LDN-209929 acts on the signaling architecture of the chromosome.

Crucial Distinction: While many "LDN" compounds target the ubiquitin-proteasome system (e.g., LDN-57444 targets UCHL1), LDN-209929 is a kinase inhibitor . It specifically blocks the phosphorylation of Histone H3 at Threonine 3 (H3T3ph).

The Mitotic Cascade:

-

Normal State: During prophase, Haspin phosphorylates H3T3 at the inner centromeres. This mark recruits the Chromosomal Passenger Complex (CPC) , containing Aurora B kinase , to the centromere. Aurora B then corrects erroneous microtubule-kinetochore attachments.

-

LDN-209929 Effect: Inhibition of Haspin prevents H3T3 phosphorylation

Aurora B is delocalized from the centromere

Visualizing the Pathway

Figure 1: Mechanism of Action. LDN-209929 inhibits Haspin, preventing H3T3ph and displacing Aurora B, causing mitotic failure.

Dosing Strategy & Optimization

While the biochemical IC50 of LDN-209929 is ~55 nM , cellular potency is often 10–100x lower due to ATP competition (Haspin is an ATP-dependent kinase) and membrane permeability.

Warning: LDN-209929 is an acridine derivative . At high concentrations (>20

Recommended Concentration Range

| Parameter | Value | Notes |